

Vidofludimus dose-proportional pharmacokinetics

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Compound Focus: Vidofludimus

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Pharmacokinetic Data Summary

The following tables consolidate the key pharmacokinetic parameters from single and multiple ascending dose studies.

Table 1: Key PK Parameters from MAD Study (Steady State) [1] [2]

Dose	Accumulation Factor	Time to Steady-State	Geometric Mean Plasma Half-Life
30 mg	~2	~6-8 days	~30 hours
40 mg	~2	~6-8 days	~30 hours
50 mg	~2	~6-8 days	~30 hours

Table 2: Summary of Phase 1 Clinical Trial Designs [1] [2]

Study	Design	Doses Tested	Key Objectives
SAD	Open-label, partial parallel group (N=12)	10 mg, 40 mg (fasting); 10 mg (fed)	Safety, tolerability, PK, and food effect

Study	Design	Doses Tested	Key Objectives
MAD	Double-blind, placebo-controlled, parallel group (N=52)	30 mg, 40 mg, 50 mg (once daily for 14 days)	Safety, tolerability, and PK at steady-state

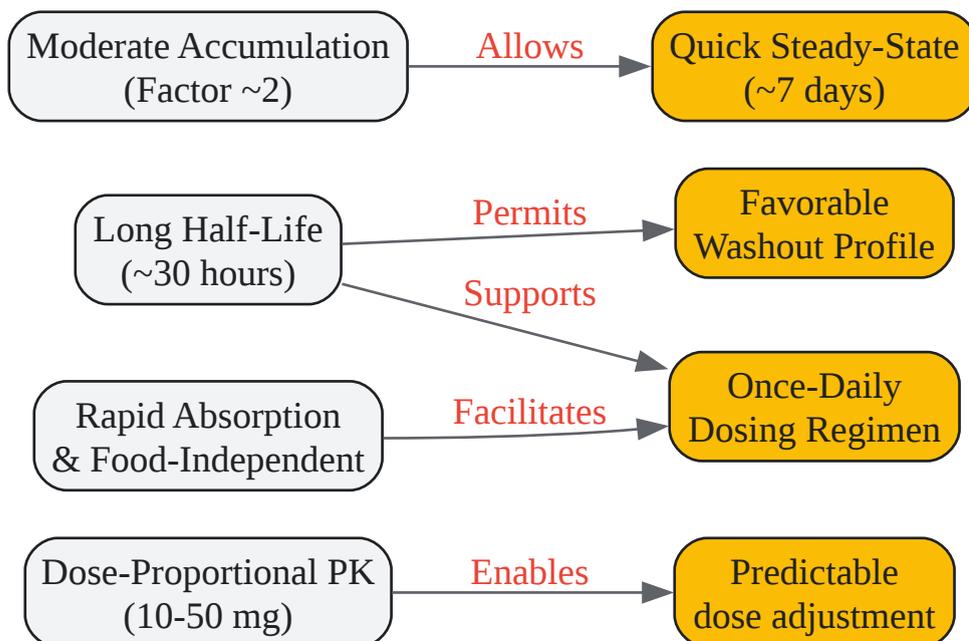
Experimental Protocol Details

The core methodologies from the phase 1 trials are outlined below.

- **Overall Study Design:** Two phase 1 studies were conducted in healthy male subjects (aged 18-55, BMI 18-30 kg/m²). Only males were included to avoid artificial hematuria from menses, which could confound a key safety measurement. The studies were approved by an Institutional Ethics Committee and conducted in compliance with GCP and Declaration of Helsinki principles [2].
- **SAD Study Protocol:**
 - **Dosing & Conditions:** Subjects received single doses of 10 mg or 40 mg under fasting conditions, or 10 mg under fed conditions, in an open-label, partial parallel-group design [1] [2].
 - **Bioanalytical Methods:** Blood samples were collected and centrifuged within 45 minutes of drawing. Plasma was separated and stored at -20°C until analysis. The specific analytical method (e.g., LC-MS/MS) was validated for stability under these conditions for up to 3 months [2].
- **MAD Study Protocol:**
 - **Dosing & Conditions:** Subjects received once-daily doses of 30 mg, 40 mg, or 50 mg of IMU-838 or matching placebo for 14 days in a double-blind, randomized, placebo-controlled design [1] [2].
 - **Pharmacokinetic Analysis:** Blood samples for PK assessment were collected at predefined time points. A validated assay was used to determine plasma concentrations of **vidofludimus**. Non-compartmental analysis was performed to estimate PK parameters including AUC, C_{max}, and half-life [1] [2].
- **Data Analysis for Dose Proportionality:** The relationship between dose and systemic exposure (AUC and C_{max}) was analyzed after both single and multiple doses. The results demonstrated that increases in exposure were proportional to the administered dose across the range of 10 mg to 50 mg [1].

Pharmacokinetic Profile and Dosing Rationale

The diagram below illustrates the relationship between **vidofludimus** calcium's core pharmacokinetic properties and their clinical implications.



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The established PK profile and ongoing clinical development suggest that **vidofludimus** calcium is a promising next-generation DHODH inhibitor [3].

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References

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